![molecular formula C16H16N4O2 B223613 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is a novel compound that has gained attention in the field of scientific research due to its potential applications. This compound has been synthesized using a specific method and has shown promising results in various studies.
作用機序
The mechanism of action of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
生化学的および生理学的効果
Studies have shown that 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone can induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in humans.
実験室実験の利点と制限
One advantage of using 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific experiments.
将来の方向性
There are several future directions for research on 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone. One direction is to further study its mechanism of action to optimize its use in specific applications. Another direction is to test its efficacy in human clinical trials for its potential use as an anticancer, neuroprotective, or anti-inflammatory agent. Additionally, this compound could be modified to improve its potency or selectivity for specific targets.
合成法
The synthesis of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone involves the reaction of 4-methoxyphenylhydrazine with 1-(4-chlorobutyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in the presence of a specific catalyst. The resulting compound is then further reacted with ethyl chloroacetate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is reproducible.
科学的研究の応用
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models of inflammatory diseases.
特性
製品名 |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC名 |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C16H16N4O2/c1-8-12(9(2)21)13(10-4-6-11(22-3)7-5-10)14-15(17)19-20-16(14)18-8/h4-7H,1-3H3,(H3,17,18,19,20) |
InChIキー |
YIHWURHWDCNIBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
正規SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
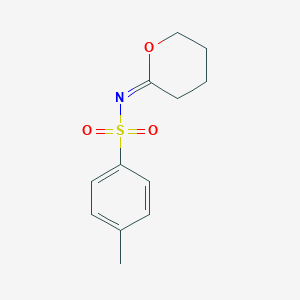
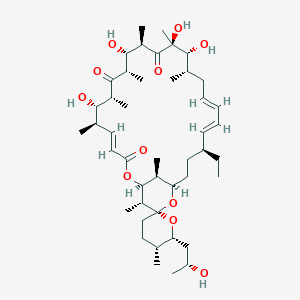
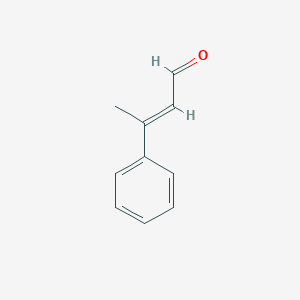
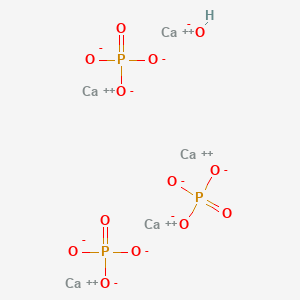
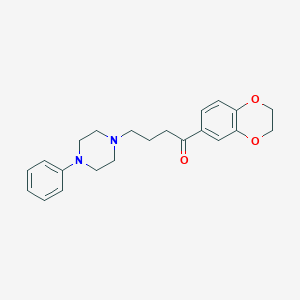
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)

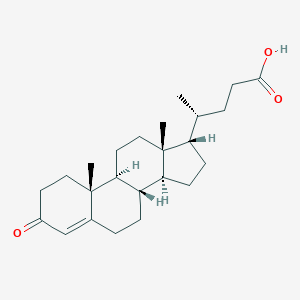
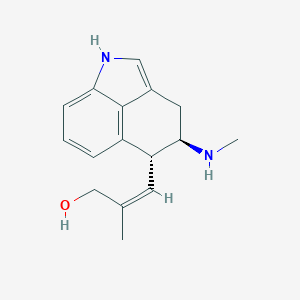
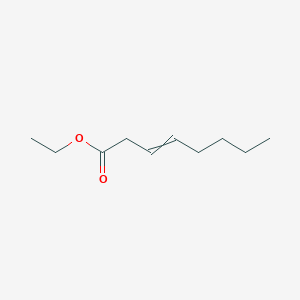
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)